Cas no 404-98-8 (2-(3-Fluorophenoxy)acetic acid)

2-(3-Fluorophenoxy)acetic acid is a fluorinated aromatic compound with the molecular formula C₈H₇FO₃. It features a phenoxyacetic acid backbone substituted with a fluorine atom at the meta position, enhancing its reactivity and potential utility in organic synthesis. This compound is commonly employed as an intermediate in pharmaceutical and agrochemical research, particularly in the development of active ingredients requiring fluorinated aromatic moieties. Its structural properties, including the electron-withdrawing fluorine substituent, contribute to improved metabolic stability and binding affinity in target molecules. The product is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications. Proper handling and storage are recommended due to its reactive carboxylic acid group.
2-(3-Fluorophenoxy)acetic acid structure
404-98-8 structure
Product Name:2-(3-Fluorophenoxy)acetic acid
CAS No:404-98-8
MF:C8H7FO3
MW:170.137786149979
MDL:MFCD02295721
CID:332486
PubChem ID:1545717
Update Time:2025-11-01

2-(3-Fluorophenoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Fluorophenoxy)acetic acid
    • (3-Fluorophenoxy)acetic Acid
    • (3-Fluoro-phenoxy)-acetic acid
    • Acetic acid,2-(3-fluorophenoxy)-
    • 3-Fluorophenoxyacetic acid
    • m-Fluorophenoxyacetic acid
    • Acetic acid, (3-fluorophenoxy)-
    • PubChem19211
    • Enamine_004111
    • 3-Fluorophenoxy-acetic acid
    • (3-Fluorophenoxy)aceticAcid
    • 2-(3-fluorophenoxyl)acetic acid
    • DMYZZZCPJOWSNT-UHFFFAOYSA-N
    • [(3-fluorophenyl)oxy]acetic acid
    • HMS1405K19
    • 5462AB
    • SBB027407
    • STK950649
    • CS-W0
    • 2-(3-fluorophenoxy)aceticacid
    • SY008331
    • 404-98-8
    • Z56855767
    • DTXSID00364255
    • CS-W002938
    • AKOS000114538
    • AMY19994
    • SCHEMBL1431527
    • BB 0256531
    • FT-0677623
    • EN300-00073
    • AS-10341
    • MFCD02295721
    • DB-016420
    • MDL: MFCD02295721
    • Inchi: 1S/C8H7FO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
    • InChI Key: DMYZZZCPJOWSNT-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OCC(=O)O

Computed Properties

  • Exact Mass: 170.03800
  • Monoisotopic Mass: 170.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.321±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 114 ºC (benzene )
  • Boiling Point: 265.9±15.0 ºC (760 Torr),
  • Flash Point: 114.6±20.4 ºC,
  • Refractive Index: 1.519
  • Solubility: Slightly soluble (4.8 g/l) (25 º C),
  • PSA: 46.53000
  • LogP: 1.28910

2-(3-Fluorophenoxy)acetic acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P301+P312+P330
  • HazardClass:IRRITANT
  • Storage Condition:Room temperature

2-(3-Fluorophenoxy)acetic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-(3-Fluorophenoxy)acetic acid Production Method

2-(3-Fluorophenoxy)acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:404-98-8)2-(3-Fluorophenoxy)acetic acid
Order Number:A825138
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):326.0
Email:sales@amadischem.com

Additional information on 2-(3-Fluorophenoxy)acetic acid

Introduction to 2-(3-Fluorophenoxy)acetic Acid (CAS No. 404-98-8)

2-(3-Fluorophenoxy)acetic acid, with the chemical formula C8H7FO3, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 404-98-8, exhibits a unique structural configuration that positions it as a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a fluoro substituent and a phenoxy group imparts distinct electronic and steric properties, making it a versatile building block for drug discovery initiatives.

The fluorine atom in 2-(3-fluorophenoxy)acetic acid plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of derived compounds. Fluorine's electronegativity influences metabolic stability, binding affinity, and overall bioavailability, which are critical factors in the development of novel therapeutic agents. Recent studies have highlighted the importance of fluorinated compounds in oncology, central nervous system (CNS) disorders, and anti-inflammatory medications, where subtle modifications can lead to significant improvements in drug efficacy.

In recent years, 2-(3-fluorophenoxy)acetic acid has been explored as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer metabolism. The phenoxyacetic acid moiety provides a scaffold that can be readily functionalized to enhance binding interactions with biological targets. For instance, modifications at the carboxyl group or the aromatic ring have been shown to improve solubility and cell permeability, key attributes for successful drug candidates.

One notable application of 2-(3-fluorophenoxy)acetic acid is in the development of antimicrobial agents. The fluorine substituent enhances the compound's ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Current research indicates that derivatives of this compound exhibit promising activity against multidrug-resistant strains, addressing a critical unmet need in global healthcare. The structural versatility of 2-(3-fluorophenoxy)acetic acid allows chemists to fine-tune its properties for specific antimicrobial targets, making it an attractive candidate for further exploration.

The synthesis of 2-(3-fluorophenoxy)acetic acid typically involves multi-step organic reactions, often starting from commercially available fluorinated phenols or anhydrides. Advances in catalytic methods have enabled more efficient and sustainable routes to this intermediate, reducing waste and improving yield. Such innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing, ensuring that processes are environmentally responsible while maintaining high standards of purity and scalability.

From a computational chemistry perspective, 2-(3-fluorophenoxy)acetic acid serves as a model system for understanding molecular interactions. High-throughput virtual screening (HTVS) and molecular dynamics (MD) simulations have been employed to predict how this compound might behave within biological systems. These computational tools help researchers identify potential lead structures rapidly, saving time and resources in the early stages of drug development. The integration of experimental data with computational models enhances our ability to rationally design derivatives with optimized properties.

The role of 2-(3-fluorophenoxy)acetic acid extends beyond small-molecule drug discovery into agrochemical applications. Fluorinated phenoxyacetic acids have demonstrated efficacy as herbicides by inhibiting plant growth regulators. By leveraging the structural features of this compound, scientists are developing next-generation agrochemicals that offer improved selectivity and environmental compatibility. Such developments contribute to sustainable agriculture practices while meeting the increasing global demand for food production.

Ethical considerations are also paramount when investigating new derivatives of 2-(3-fluorophenoxy)acetic acid. Responsible research practices ensure that compounds are developed with minimal environmental impact and maximum therapeutic benefit. Collaborative efforts between academia and industry facilitate knowledge sharing and accelerate translation from bench to bedside. Public engagement initiatives further promote awareness about the importance of fluorinated compounds in addressing modern healthcare challenges.

In conclusion, 2-(3-fluorophenoxy)acetic acid (CAS No. 404-98-8) represents a cornerstone molecule in pharmaceutical innovation. Its unique structural attributes enable diverse applications across multiple therapeutic areas, driven by ongoing advancements in synthetic chemistry and computational biology. As research continues to uncover new possibilities for this compound and its derivatives, its significance is poised to grow further within the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:404-98-8)2-(3-Fluorophenoxy)acetic acid
A825138
Purity:99%
Quantity:25g
Price ($):326.0
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